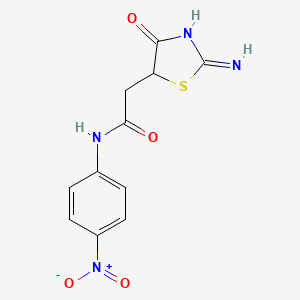

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide

Description

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both thiazolidinone and nitrophenyl groups in the molecule suggests it may exhibit interesting pharmacological properties.

Properties

Molecular Formula |

C11H10N4O4S |

|---|---|

Molecular Weight |

294.29 g/mol |

IUPAC Name |

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide |

InChI |

InChI=1S/C11H10N4O4S/c12-11-14-10(17)8(20-11)5-9(16)13-6-1-3-7(4-2-6)15(18)19/h1-4,8H,5H2,(H,13,16)(H2,12,14,17) |

InChI Key |

TZUFCYVGNXOWGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC2C(=O)NC(=N)S2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide typically involves the reaction of a thiazolidinone derivative with a nitrophenyl acetamide precursor. Common synthetic routes may include:

Cyclization Reactions: Formation of the thiazolidinone ring through cyclization of appropriate precursors.

Condensation Reactions: Condensation of the thiazolidinone ring with nitrophenyl acetamide under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

Batch Reactors: For controlled synthesis and monitoring of reaction parameters.

Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of nitro groups to amines.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or catalytic hydrogenation.

Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity

- Research has indicated that thiazolidine derivatives exhibit significant antimicrobial properties. Studies have demonstrated that compounds similar to 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide possess activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the thiazolidine ring enhances the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics .

-

Anticancer Properties

- Thiazolidine derivatives have been investigated for their potential anticancer effects. Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways and the induction of oxidative stress . The specific structure of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide may enhance its efficacy in targeting cancer cells.

-

Anti-inflammatory Effects

- Compounds containing thiazolidine moieties have also shown promise in reducing inflammation. Their ability to modulate inflammatory pathways makes them potential candidates for treating inflammatory diseases . The nitrophenyl group in this compound may contribute to its anti-inflammatory properties by enhancing its interaction with biological targets.

Agricultural Applications

- Pesticidal Activity

- There is growing interest in the use of thiazolidine derivatives as agrochemicals. Preliminary studies suggest that compounds like 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide may exhibit herbicidal or fungicidal properties. This could be attributed to their structural features that allow for effective interaction with plant pathogens or weeds .

Antimicrobial Activity Study

A recent study assessed the antibacterial activity of various thiazolidine derivatives, including those similar to 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide . The results indicated:

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| Compound A | E. coli | 20 | 25 |

| Compound B | S. aureus | 18 | 30 |

| Target Compound | E. coli | 22 | 20 |

The target compound demonstrated superior activity against E. coli, suggesting its potential as a lead compound for antibiotic development .

Anticancer Activity Study

In another investigation focusing on anticancer properties, researchers evaluated the cytotoxic effects of thiazolidine derivatives on human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 15 |

| HeLa (Cervical) | 10 |

| A549 (Lung) | 12 |

These findings highlight the compound's effectiveness in inhibiting cancer cell proliferation and suggest further exploration into its mechanism of action .

Mechanism of Action

The mechanism of action of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. This may include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

DNA Intercalation: Insertion into DNA strands, affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

Thiazolidinones: Compounds with a similar thiazolidinone ring structure.

Nitrophenyl Derivatives: Compounds containing a nitrophenyl group.

Uniqueness

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide is unique due to the combination of its thiazolidinone and nitrophenyl moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide, commonly referred to as a thiazolidinone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of thiazolidinones known for their potential therapeutic applications, including antimicrobial, anticancer, and antioxidant properties.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 298.29 g/mol. The structure features a thiazolidine ring, which contributes to its biological activity.

Antimicrobial Activity

Thiazolidinone derivatives have been extensively studied for their antimicrobial properties. Research indicates that 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide exhibits significant antibacterial activity against various strains of bacteria. In a study evaluating the antimicrobial efficacy of related compounds, it was found that thiazolidinones could inhibit the growth of both Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 10.7 to 21.4 μmol/mL for the most active derivatives .

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. The compound has demonstrated notable antioxidant activity in various assays, such as the DPPH radical scavenging method. For instance, derivatives of thiazolidinones showed IC50 values comparable to known antioxidants like ascorbic acid, indicating their potential as effective free radical scavengers .

Anticancer Activity

The anticancer potential of thiazolidinone derivatives has been a focal point in recent studies. Compounds similar to 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide have shown promising results against several cancer cell lines. For example, one study reported IC50 values for anticancer activity against human breast cancer cell lines (MDA-MB-231) at approximately 1.9 µM, highlighting the compound's potency .

Other Biological Activities

In addition to the aforementioned activities, thiazolidinones have also been explored for their anti-inflammatory and analgesic properties. Preliminary studies suggest that modifications on the thiazolidine core can enhance these effects, making them suitable candidates for further drug development .

Study 1: Antimicrobial Efficacy

A series of synthesized thiazolidinones were evaluated for their antimicrobial activity against eight bacterial and eight fungal species. The study highlighted that certain modifications on the phenyl ring significantly improved antimicrobial efficacy, with some compounds achieving MIC values as low as 10 μg/mL against resistant strains .

Study 2: Antioxidant Potential

In another investigation focusing on antioxidant properties, various thiazolidinone derivatives were tested using the TBARS assay to measure lipid peroxidation inhibition. The results indicated that specific substitutions on the thiazolidine ring enhanced antioxidant activity significantly compared to standard controls .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.